molecular formula C7H7N3 B019720 5-Amino-7-azaindole CAS No. 100960-07-4

5-Amino-7-azaindole

Cat. No.: B019720
CAS No.: 100960-07-4
M. Wt: 133.15 g/mol
InChI Key: PLWBENCHEUFMTN-UHFFFAOYSA-N
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Description

5-Amino-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyridine ring

Mechanism of Action

Target of Action

The primary targets of 5-Amino-7-azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .

Mode of Action

This compound acts as a kinase inhibitor . It binds to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of proteins . This interaction with its targets leads to changes in the biochemical pathways within the cell .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . The exact downstream effects depend on the specific kinases that are inhibited and the cellular context .

Pharmacokinetics

Azaindoles, in general, have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been found to have good bioavailability and can be finely tuned using the azaindole core instead of other bicyclic fused heterocycles .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific kinases it inhibits. In general, kinase inhibitors like this compound can halt cell division, induce cell differentiation, or trigger programmed cell death (apoptosis) . These effects make this compound a potential therapeutic agent for a variety of diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors include the presence of other molecules, pH, temperature, and the specific cellular environment

Biochemical Analysis

Biochemical Properties

5-Amino-7-azaindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a key component in the design of SRC inhibitors, which are used for their antiproliferative and antioxidant activities . The nature of these interactions is complex and involves various biochemical and biophysical properties of the this compound molecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have cytotoxic effects on human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) .

Molecular Mechanism

The mechanism of action of this compound is complex and operates at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with the key residues Tyr200 and Arg202 from the Q-motif rendered by π-interactions and hydrogen bonds within the binding pocket of the DDX3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study using 5F-MDMB-P7AICA, a synthetic cannabinoid based on the 7-azaindole core, showed significant decrease in angiogenesis at a higher dose of 20 µM compared to a lower dose of 10 µM .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-7-azaindole typically involves the cyclization of 2-amino-5-nitropyridine with an alkyne under microwave irradiation. This method is efficient and yields the desired product in good overall yield . Another approach involves the site-selective palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine with 4-toluidine, followed by C-C coupling and cyclization with phenylacetylene .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and palladium-catalyzed reactions are promising due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-7-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted azaindoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Amino-7-azaindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    7-Azaindole: Similar in structure but with different substitution patterns.

    6-Azaindole: Another isomer with distinct biological activities.

    5-Bromo-7-azaindole: A halogenated derivative with unique reactivity.

Uniqueness: 5-Amino-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 5-position allows for versatile functionalization, making it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWBENCHEUFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471009
Record name 5-Amino-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-07-4
Record name 5-Amino-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-bromo-1H-pyrrolo[2,3-b]pyridine (6.0 g, 30.45 mmol) in ammonium hydroxide (120 mL) was treated with copper sulphate pentahydrate (1.50 g, 6.09 mmol, 0.2 eq) and heated in a sealed tube overnight. The reaction was diluted with EtOAc and the insoluble black solid was filtered off. The filtrate was extracted (EtOAc/Water) and the organic layer washed with saturated aqueous ammonium chloride, followed by water and brine. The organics were dried over magnesium sulphate, filtered and evaporated to dryness to give the product as a pale brown solid (2.57 g, 63%)
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

2.675 g 5-Nitro-1H-pyrrolo[2,3-b]pyridine in 200 ml THF were hydrogenated over 1.0 g Platinum on carbon at atmospheric pressure for 3 hrs at RT (with thin layer chromatography (TLC) control). The catalyst was removed by filtration, the filtrate was evaporated and the residue purified by chromatography on silica in ethyl acetate/heptane mixtures.
Quantity
2.675 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reported synthesis of 5-Amino-7-azaindole?

A1: The research presents a significantly improved and practical method for synthesizing this compound. [, ] This is crucial because previous methods were likely inefficient or yielded unsatisfactory results, hindering further research and potential applications of this compound. The new method boasts a 66% overall yield, a considerable improvement, and utilizes a microwave-assisted heteroannulation reaction of a pyridine alkyne as the key step. [, ] This makes the compound more accessible for future investigations into its properties and potential uses.

Q2: What types of reactions could this compound be used for?

A2: While the provided research focuses on the synthesis of this compound, its structure suggests potential applications in various chemical reactions. [, ] The presence of both a primary amine and a nitrogen atom in the aromatic system hints at its potential as a versatile building block in heterocyclic chemistry. Further research is needed to explore its reactivity and potential as a reagent in various chemical transformations.

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